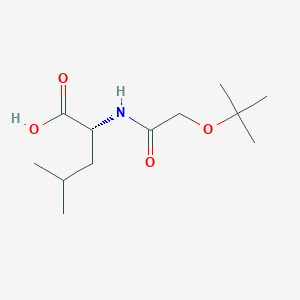
(2-(tert-Butoxy)acetyl)-D-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(tert-Butoxy)acetyl)-D-leucine is a compound that features a tert-butoxy group attached to the acetyl group of D-leucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butoxy)acetyl)-D-leucine typically involves the protection of the amino group of D-leucine using a tert-butoxycarbonyl (Boc) group. This is followed by acetylation at the 2-position. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate, and solvents like tetrahydrofuran (THF) or dichloromethane. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
(2-(tert-Butoxy)acetyl)-D-leucine can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the acetyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide for deprotection, trifluoroacetic acid for Boc removal, and various oxidizing agents like potassium permanganate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields free D-leucine, while oxidation of the tert-butoxy group can produce tert-butyl alcohol .
科学研究应用
(2-(tert-Butoxy)acetyl)-D-leucine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in modifying peptides and proteins.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-(tert-Butoxy)acetyl)-D-leucine involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a protecting group, preventing unwanted reactions during synthesis. The acetyl group can participate in acylation reactions, modifying the activity of peptides and proteins .
相似化合物的比较
Similar Compounds
(2-(tert-Butoxy)acetyl)-L-leucine: Similar structure but with the L-enantiomer of leucine.
(2-(tert-Butoxy)acetyl)-D-alanine: Similar structure but with D-alanine instead of D-leucine.
(2-(tert-Butoxy)acetyl)-D-valine: Similar structure but with D-valine instead of D-leucine.
Uniqueness
(2-(tert-Butoxy)acetyl)-D-leucine is unique due to its specific combination of the tert-butoxy group and D-leucine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where stereochemistry and functional group protection are critical .
属性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(11(15)16)13-10(14)7-17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)(H,15,16)/t9-/m1/s1 |
InChI 键 |
QQAMVYBUQNFBIS-SECBINFHSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)COC(C)(C)C |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)COC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


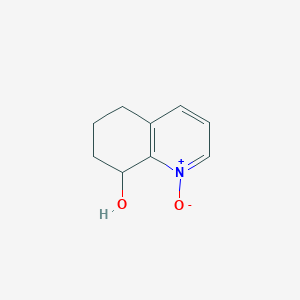
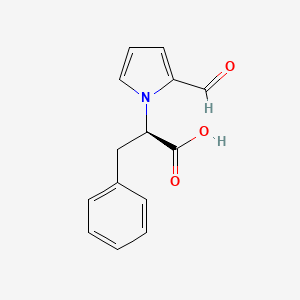

![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)

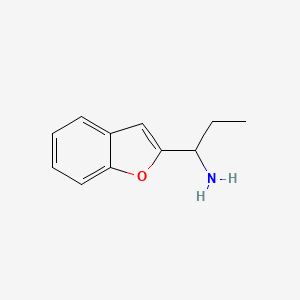

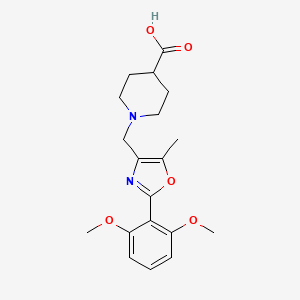
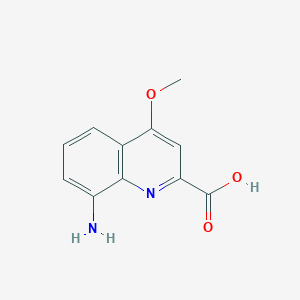
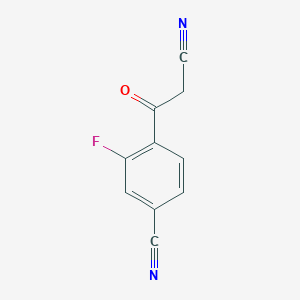
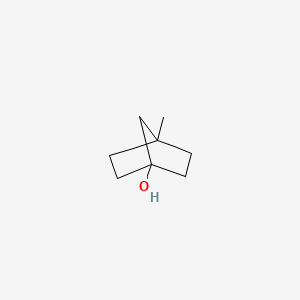
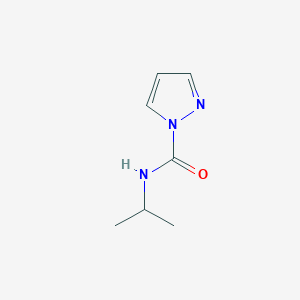
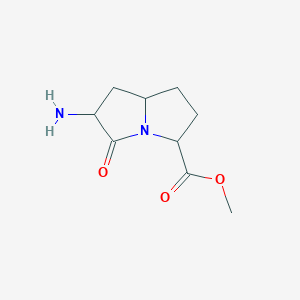
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
